1-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a benzothiazole ring, a benzoyl group, and a pyrrol-2-one structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of Benzoyl Group: The benzoyl group is introduced through the reaction of the benzothiazole derivative with benzoyl chloride under basic conditions.
Formation of Pyrrol-2-One Structure: The final step involves the cyclization of the intermediate compounds to form the pyrrol-2-one structure, often using acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products of these reactions include various substituted benzothiazole derivatives, ketones, and alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, the compound has shown promise as an anti-cancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways .
Medicine
In medicine, the compound is being explored for its potential as an anti-bacterial agent. Its ability to disrupt bacterial cell walls makes it a candidate for the development of new antibiotics .
Industry
Industrially, the compound is used in the development of new materials with unique properties, such as enhanced fluorescence and conductivity .
Mechanism of Action
The mechanism of action of 4-BENZOYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. In cancer cells, it inhibits the activity of enzymes involved in cell division, leading to cell death . In bacteria, it disrupts the synthesis of the cell wall, causing bacterial lysis .
Comparison with Similar Compounds
Similar Compounds
4-BENZOYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-[4-(METHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a methyl group instead of a propan-2-yl group.
4-BENZOYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-[4-(ETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of 4-BENZOYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H22N2O3S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(4E)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H22N2O3S/c1-16(2)17-12-14-18(15-13-17)23-22(24(30)19-8-4-3-5-9-19)25(31)26(32)29(23)27-28-20-10-6-7-11-21(20)33-27/h3-16,23,30H,1-2H3/b24-22+ |
InChI Key |
ZQYMGWAJGVKIRI-ZNTNEXAZSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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